4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c26-14-9-16(28-15-4-2-1-3-13(14)15)19(27)21-12-7-8-24(10-12)18-6-5-17-22-20-11-25(17)23-18/h1-6,9,11-12H,7-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHNNVZYLAQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Core Structural Features and Potential Reactions
The compound combines three key structural motifs:
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4H-chromene-2-carboxamide (a coumarin derivative with an amide substituent)
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triazolo[4,3-b]pyridazin-6-yl (a fused heterocyclic system)
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Pyrrolidin-3-yl (a nitrogen-containing five-membered ring)
Chromene Core Formation
Coumarin derivatives like chromene are typically synthesized via cyclization reactions. For example:
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Claisen-Schmidt condensation between salicylaldehyde and a ketone could form the chromene skeleton .
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Subsequent amide bond formation (e.g., using coupling agents like HATU or EDCl) would introduce the carboxamide group.
Triazolo-Pyridazine Ring System
The triazolo[4,3-b]pyridazine core is a fused bicyclic system. Related compounds in the search results, such as those with triazolo[1,5-a]pyridine moieties , suggest synthesis strategies involving:
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Cyclization of 1,2,4-triazoles with pyridazine precursors.
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Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce substituents .
Pyrrolidine Substituent
The pyrrolidin-3-yl group is likely introduced via nucleophilic substitution or reductive amination. For example:
Assembly of Final Compound
A convergent approach:
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Coupling the triazolo-pyridazine moiety to the pyrrolidine ring.
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Attaching the chromene amide via amide bond formation.
Amide Bond Formation
The chromene-2-carboxamide group is critical. Mechanistically:
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Carboxylic acid activation (e.g., via mixed anhydride or active ester).
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Nucleophilic attack by the amine (pyrrolidin-3-yl) to form the amide.
Heterocyclic Ring Formation
For the triazolo-pyridazine:
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Cyclization involving nitrogen atoms in the triazole and pyridazine rings.
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Transition-metal catalysis (e.g., palladium) for introducing substituents .
Potential Challenges and Considerations
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Regioselectivity : Ensuring correct positioning of substituents on the triazolo-pyridazine ring.
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Stability : Chromene derivatives may undergo photochemical reactions or degradation under harsh conditions.
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Purification : The complexity of the structure may necessitate advanced chromatography techniques.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Mechanism of Action :
- Inhibition of tubulin polymerization disrupts mitotic spindle formation during cell division.
- Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
In Vitro Studies :
- The compound demonstrated IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, indicating potent anticancer activity.
- A study reported that a derivative exhibited an IC50 of 0.83 ± 0.07 μM against A549 cells, showcasing its potential as a therapeutic agent .
-
In Vivo Efficacy :
- Preliminary studies using animal models have shown promising antitumor activity, necessitating further exploration to confirm these findings and optimize dosing regimens.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria:
- Mechanism of Action :
- Disruption of bacterial cell wall synthesis and inhibition of protein synthesis have been suggested as potential mechanisms.
Case Studies
- Antibacterial Assays :
- The compound showed significant activity against Staphylococcus aureus and other pathogenic strains, indicating its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Findings :
- The presence of specific substituents on the triazole ring significantly influences potency and selectivity.
- Methyl groups at certain positions enhance cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences :
- The target’s triazolo[4,3-b]pyridazine (C₅H₃N₅) contains five nitrogen atoms, offering higher polarity and hydrogen-bonding capacity compared to the pyrazolo[3,4-b]pyridine cores (C₈H₅N₃) in analogs . This may enhance target binding in hydrophilic environments.
- The pyrazolo[3,4-b]pyridine in and ’s compounds has fewer nitrogen atoms but includes substituents like phenyl and furan groups, which increase lipophilicity.
Chromene-Carboxamide Variations: The target’s 4-oxo-4H-chromene-2-carboxamide differs from the 2-oxo-2H-chromene-3-carboxamide in ’s compound. The 4-oxo group may stabilize the chromene’s keto-enol tautomer, affecting electron delocalization and binding interactions .
’s tetrahydro-pyridinone ring adds partial saturation, reducing aromaticity and possibly altering metabolic stability .
Hypothetical Pharmacological Implications
While direct activity data are absent, structural analysis suggests:
- Target Affinity : The triazolo-pyridazine core’s nitrogen-rich structure may improve binding to ATP-binding pockets in kinases compared to pyrazolo-pyridine analogs.
- Solubility vs. Permeability : The target’s higher nitrogen content (~390.4 Da) may reduce cell permeability compared to ’s compound (374.4 Da) but enhance aqueous solubility .
- Metabolic Stability: The pyrrolidine linker in the target could mitigate rapid oxidation compared to ’s tetrahydro-pyridinone, which may be prone to ring-opening metabolism .
Biological Activity
The compound 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide is a novel synthetic derivative belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound features a chromene backbone fused with a triazole and pyridazine moiety. The synthesis typically involves multi-step reactions that integrate these diverse heterocycles to yield the final product. The specific synthetic routes can vary but often include cyclization and condensation reactions that facilitate the formation of the chromene core along with the attached functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds structurally similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, derivatives with similar scaffolds exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Table 1: Anticancer Activity of Related Chromene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 |
| 22i | MCF-7 | 0.15 |
| 22i | HeLa | 2.85 |
The mechanism of action appears to involve apoptosis induction through caspase activation and disruption of cell cycle progression, particularly at the G2/M phase .
Enzyme Inhibition
Chromenes have also been investigated for their ability to inhibit key enzymes involved in cancer progression. For example, they have shown potential as inhibitors of topoisomerases and other targets such as DPP-IV, which plays a role in glucose metabolism . The specific compound may exhibit similar inhibitory profiles based on its structural characteristics.
Table 2: Enzyme Inhibition Profiles of Chromene Derivatives
| Enzyme | Compound | IC50 (nM) |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | MK-0431 | 18 |
| Topoisomerase I | 4a | <10 |
Case Studies
Several case studies have documented the biological activity of chromene derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of chromene derivatives against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity. The most potent analogs were found to induce apoptosis via caspase-dependent pathways .
- Enzyme Inhibition Study : Another investigation focused on the DPP-IV inhibitory activity of triazole-fused chromenes. It was found that certain substitutions increased selectivity and potency, suggesting a structure-activity relationship that could be exploited for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
